1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, specific information about the molecular structure of “1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol” is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as molecular weight, solubility, melting and boiling points, and spectral data. Unfortunately, specific physical and chemical properties for “this compound” are not available .Scientific Research Applications
Antifungal Properties
1,2,3-Triazoles, including compounds like 1-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, have demonstrated significant biological activities. A study by Lima-Neto et al. (2012) explored the synthesis of similar compounds and their antifungal efficacy against Candida strains. They found that the halogen substituted triazole exhibited promising antifungal properties, indicating potential for future drug development (Lima-Neto et al., 2012).
Structural and Synthetic Studies
The structure and synthesis of triazole compounds, akin to this compound, have been a subject of various studies. For instance, Kariuki et al. (2021) described the synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. These studies contribute to understanding the chemical nature and potential applications of such compounds (Kariuki et al., 2021).
Radiopharmaceutical Applications
The triazole compound, similar to the one , has been investigated in the context of radiopharmaceuticals. Erlandsson et al. (2008) developed 18F-labelled vorozole analogues as PET tracers, showing the versatility of triazole compounds in medical imaging and diagnostics (Erlandsson et al., 2008).
Intermolecular Interactions and Crystallography
Research by Ahmed et al. (2020) focused on the synthesis and X-ray characterization of triazole derivatives, including ethyl 2-triazolyl-2-oxoacetate derivatives. This study provided insights into the intermolecular interactions and molecular electrostatic potential of such compounds, enhancing our understanding of their structural properties (Ahmed et al., 2020).
Enzyme Inhibition Studies
In a study by Gong et al. (2017), a compound structurally related to this compound was selected as an inhibitor for human dihydroorotate dehydrogenase (HsDHODH). The study demonstrated the compound's potential in enzyme inhibition, underscoring its possible therapeutic applications (Gong et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-[1-(4-chlorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-7(15)10-6-14(13-12-10)9-4-2-8(11)3-5-9/h2-7,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBJABHXFTQPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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